0990CL

説明

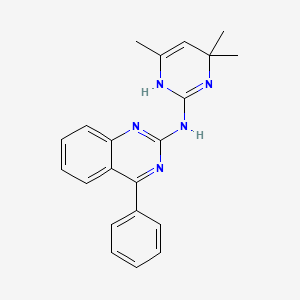

Structure

3D Structure

特性

IUPAC Name |

4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5/c1-14-13-21(2,3)26-20(22-14)25-19-23-17-12-8-7-11-16(17)18(24-19)15-9-5-4-6-10-15/h4-13H,1-3H3,(H2,22,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXICUHJLOMNKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 0990CL in Cell Signaling

Abstract

This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, a selective inhibitor of the Gαi subunit of heterotrimeric G-proteins. The document details the role of this compound in cell signaling, presents quantitative data on its inhibitory activity, and provides detailed protocols for key experimental assays. Additionally, it includes a visual representation of the Gαi signaling pathway and the mode of inhibition by this compound, intended for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the Gαi subunit of heterotrimeric G-proteins.[1] Its chemical name is (4-Phenyl-quinazolin-2-yl)-(4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-yl)-amine.[1] Developed as a tool for studying G-protein-coupled receptor (GPCR) signaling, this compound offers a method for investigating cellular processes modulated by the Gαi pathway. By directly interacting with the Gαi subunit, this compound serves as a guanine nucleotide dissociation inhibitor (GDI), preventing the exchange of GDP for GTP and thereby locking the G-protein in its inactive state.[1]

Mechanism of Action and Role in Cell Signaling

The primary function of this compound is the inhibition of the Gαi signaling pathway.[1] This pathway is initiated by the activation of a Gαi-coupled GPCR, which leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit, in its GTP-bound form, inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[1]

This compound exerts its inhibitory effect by binding to the Gαi subunit and stabilizing the GDP-bound inactive state. This prevents the release of GDP and subsequent binding of GTP, which is a critical step for G-protein activation. Consequently, this compound effectively blocks the downstream signaling cascade, including the α2-adrenoceptor (α2AR) mediated regulation of cAMP.

Signaling Pathway Diagram

Caption: Gαi Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound and related compounds on Gαi and Gαq subunits was evaluated using a nucleotide exchange assay. The data is summarized in the table below.

| Compound | Gαi1 % Inhibition at 10 µM | Gαq % Inhibition at 10 µM |

| This compound | 40% | <10% |

| 4630 | 35% | <10% |

| 8005 | 25% | 40% |

| 8770 | <10% | 35% |

| 4799 | <10% | 30% |

| 2967 | 25% | 25% |

| 6715 | 30% | 30% |

| 1026 | 35% | 35% |

Data extracted from Appleton et al., Bioorganic & Medicinal Chemistry, 2014.

Experimental Protocols

Real-time Nucleotide Exchange Assay

This protocol is for measuring the rate of nucleotide exchange on purified Gα subunits using a fluorescent GTP analog.

Materials:

-

Purified Gαi1 or Gαq protein

-

This compound or other test compounds

-

BODIPY FL GTPγS (fluorescent, non-hydrolyzable GTP analog)

-

Assay Buffer: 10 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Unlabeled GTPγS

-

96-well clear flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of 600 nM purified Gαi1 or Gαq in the assay buffer.

-

Incubate the Gα protein with the desired concentration of this compound or vehicle (DMSO) in the assay buffer for 30 minutes at room temperature.

-

Initiate the nucleotide exchange reaction by adding 250 nM of BODIPY FL GTPγS to each well. The final volume in each well should be 50 µL.

-

Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths for BODIPY FL.

-

After 20 minutes, add 1 µM unlabeled GTPγS to assess protein viability and to determine the dissociation of the fluorescent probe.

-

Record the fluorescence intensity over time to determine the rate of nucleotide exchange. Inhibition is calculated by comparing the rate in the presence of the compound to the vehicle control.

cAMP Accumulation Assay

This protocol is for measuring the effect of this compound on α2AR-mediated changes in intracellular cAMP levels in HEK293 cells.

Materials:

-

HEK293 cells stably expressing the α2A-adrenergic receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Forskolin

-

UK14304 (α2AR agonist)

-

This compound or other test compounds

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit

-

384-well white plates

-

Plate reader capable of HTRF

Procedure:

-

Seed HEK293-α2AAR cells in 384-well white plates and grow to confluency.

-

On the day of the assay, replace the culture medium with serum-free medium.

-

Pre-incubate the cells with the desired concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Stimulate the cells with 1 µM forskolin and 100 nM UK14304 for 30 minutes at 37°C. Forskolin is used to increase basal cAMP levels, allowing for the observation of inhibition by the activated Gαi pathway.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the HTRF cAMP assay kit.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the percentage of inhibition of the UK14304-induced decrease in cAMP levels for each concentration of this compound.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of the Gαi signaling pathway. Its ability to directly bind to the Gαi subunit and act as a guanine nucleotide dissociation inhibitor allows for the targeted investigation of Gαi-mediated cellular processes. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their studies of GPCR signaling and for the discovery of novel therapeutics targeting this pathway.

References

0990CL: A Selective Gαi Subunit Inhibitor for Research and Drug Discovery

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of 0990CL, a selective small-molecule inhibitor of the Gαi subunit of heterotrimeric G proteins. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized to characterize this potent research tool.

Introduction

Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial transducers of signals from G protein-coupled receptors (GPCRs). The Gαi subunit family, in particular, plays a pivotal role in a myriad of physiological processes by inhibiting adenylyl cyclase and thus decreasing intracellular cyclic AMP (cAMP) levels. Dysregulation of Gαi signaling is implicated in various diseases, making selective inhibitors invaluable for both basic research and therapeutic development. This compound is a quinazoline derivative identified through molecular docking as a compound that stabilizes the inactive GDP-bound state of Gαi, thereby preventing its activation.[1] This document summarizes the key findings from the seminal study by Appleton et al. (2014), which describes the discovery and characterization of this compound.

Mechanism of Action

This compound functions as a guanine nucleotide dissociation inhibitor (GDI). It is designed to bind to the nucleotide-binding pocket of the Gαi subunit and stabilize the Gαi-GDP complex. By preventing the dissociation of GDP, this compound effectively blocks the exchange of GDP for GTP, which is a prerequisite for G protein activation and downstream signaling. This targeted inhibition of the Gαi subunit makes this compound a valuable tool for dissecting Gαi-mediated signaling pathways.

Quantitative Data

The inhibitory activity of this compound and other screened compounds was evaluated using a nucleotide exchange assay and a cell-based cAMP assay. The data from these experiments are summarized below.

Table 1: Inhibition of Nucleotide Exchange in Gαi1 and Gαq

| Compound | Gαi1 % Inhibition at 300 μM | Gαq % Inhibition at 300 μM |

| This compound | 38 ± 8 | 10 |

| 9827 | 25 | 10 |

| 1051 | 25 | 0 |

| 7642 | 25 | 0 |

Data sourced from Appleton et al. (2014).

Table 2: Effect of Gαi Inhibitors on α2-Adrenergic Receptor-Mediated cAMP Regulation

| Compound (at 10 μM) | % Reversal of Forskolin-Stimulated cAMP Inhibition |

| This compound | Partial Reversal |

| 9827 | Partial Reversal |

| 1051 | Partial Reversal |

| 7642 | No Reversal |

Data interpreted from graphical representations in Appleton et al. (2014). The term "Partial Reversal" indicates that the compounds were able to partially restore cAMP levels in cells where Gαi signaling was activated.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Gαi Signaling Pathway

Caption: Gαi signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Nucleotide Exchange Assay

References

In-Depth Technical Guide: Discovery and Development of 0990CL, a Novel Gαi Subunit Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of 0990CL, a novel small molecule inhibitor of the heterotrimeric Gαi subunit. This compound, a quinazoline derivative, has been identified as a specific, direct inhibitor of Gαi, demonstrating potential as a valuable research tool for studying G protein-coupled receptor (GPCR) signaling pathways. This document details the discovery process, mechanism of action, and the experimental protocols utilized in its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Heterotrimeric G proteins are crucial transducers of signals from G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a myriad of physiological processes. The Gα subunit, upon activation, dissociates from the Gβγ dimer and modulates the activity of downstream effectors. The Gαi subfamily is primarily known for its inhibitory role on adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] Dysregulation of Gαi signaling has been implicated in various diseases, making it an attractive target for therapeutic intervention.

This compound (CAS #511514-03-7) is a research chemical identified as a specific inhibitor of the Gαi subunit.[1] Unlike broad-acting agents, this compound offers a more targeted approach to modulating Gαi-mediated signaling pathways. This guide will delve into the technical details of its discovery and the methodologies used for its validation.

Discovery of this compound

The discovery of this compound was the result of a targeted effort to identify small molecule guanine nucleotide dissociation inhibitors (GDIs) for the Gαi subunit. The process involved a combination of computational screening and experimental validation.[1]

Computational Screening

A molecular docking approach was employed to screen a library of small molecules for their potential to bind to the Gαi-GDP complex.[1] The aim was to identify compounds that could stabilize the inactive GDP-bound state of Gαi, thereby preventing its activation. The screening was performed against the crystal structure of the Gαi-GDP complex, with counter-screens against Gαi-GTP and Gαq-GDP to ensure selectivity.[1] From this in silico screening, thirty-seven candidate molecules were selected for further experimental testing.

Experimental Validation

The thirty-seven selected compounds were subjected to a series of in vitro assays to validate their activity and selectivity as Gαi inhibitors. This compound, a quinazoline derivative, emerged as a promising candidate from this screening process.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 511514-03-7 |

| Chemical Formula | C21H21N5 |

| Molecular Weight | 343.43 g/mol |

| IUPAC Name | (4-Phenyl-quinazolin-2-yl)-(4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-yl)-amine |

| Appearance | Solid powder |

Mechanism of Action

This compound functions as a specific inhibitor of the Gαi subunit through direct interaction. This interaction stabilizes the GDP-bound, inactive conformation of Gαi, thereby inhibiting the exchange of GDP for GTP, a critical step in G protein activation. By preventing this nucleotide exchange, this compound effectively blocks the downstream signaling cascade initiated by Gαi-coupled GPCRs.

Signaling Pathway

The inhibitory effect of this compound on the Gαi signaling pathway is depicted in the following diagram.

Experimental Characterization

The inhibitory activity and specificity of this compound were characterized using several key in vitro experiments.

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Assay | Target | Value | Units |

| Nucleotide Exchange Assay | Gαi | 25 | % Inhibition (Endpoint) |

| Nucleotide Exchange Assay | Gαq | <10 | % Inhibition (Endpoint) |

Data extracted from endpoint results of kinetic assays at 60 minutes.

Experimental Protocols

This assay was performed to measure the rate of nucleotide exchange on Gα subunits in the presence of this compound.

-

Principle: The assay utilizes a non-hydrolyzable fluorescent GTP analog, BODIPY FL GTPγS. The fluorescence of this analog increases upon binding to the Gα subunit, allowing for real-time monitoring of nucleotide exchange.

-

Methodology:

-

Purified Gαi or Gαq subunits were pre-incubated with GDP.

-

This compound or vehicle control was added to the Gα subunits.

-

The nucleotide exchange reaction was initiated by the addition of BODIPY FL GTPγS.

-

Fluorescence was monitored over time using an excitation wavelength of 475 nm and an emission wavelength of 525 nm with a 515 nm cut-off.

-

The rate of fluorescence increase is proportional to the rate of nucleotide exchange.

-

STD NMR was used to confirm the direct binding of this compound to the Gαi subunit.

-

Principle: This NMR technique detects the binding of a small molecule (ligand) to a large protein (receptor). Protons on the protein are selectively saturated, and this saturation is transferred to the bound ligand through spin diffusion. The difference spectrum, showing signals only from the bound ligand, confirms the interaction.

-

Methodology:

-

Samples were prepared containing 34 µM of the Gαi protein and 500 µM of this compound.

-

STD NMR data were collected on a 600 MHz NMR spectrometer.

-

A standard STD pulse sequence with a 30 ms spin lock was used to minimize background protein resonances.

-

Solvent suppression was achieved using excitation sculpting.

-

Saturation of the protein signals was performed using a train of selective pulses.

-

This cell-based assay was performed to determine if this compound could block the functional consequences of Gαi activation.

-

Principle: Activation of the α2AR, a Gαi-coupled GPCR, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Forskolin is used to stimulate adenylyl cyclase and elevate cAMP levels. The ability of an α2AR agonist to reduce forskolin-stimulated cAMP levels is a measure of Gαi activity.

-

Methodology:

-

HEK293 cells expressing the α2AR were used.

-

Cells were pre-treated with this compound or vehicle control.

-

Adenylyl cyclase was stimulated with forskolin.

-

The α2AR was activated with an appropriate agonist.

-

Intracellular cAMP levels were measured using a suitable cAMP assay kit.

-

The ability of this compound to prevent the agonist-induced decrease in cAMP was quantified.

-

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its quinazoline derivative structure, a plausible general synthetic approach would involve the condensation of a substituted 2-aminobenzonitrile with an appropriate amine, followed by cyclization to form the quinazoline core. The pyrimidine moiety would likely be introduced through a subsequent reaction. Further research is required to elucidate the precise synthetic route.

Future Directions

The discovery of this compound provides a valuable tool for the specific inhibition of Gαi signaling in vitro. Future research should focus on:

-

Elucidation of the complete synthetic pathway.

-

In-depth characterization of its binding kinetics and thermodynamics.

-

Determination of its efficacy and selectivity in a wider range of cell-based assays and across different Gαi-coupled receptors.

-

Investigation of its potential for in vivo applications, including pharmacokinetic and toxicological studies.

Conclusion

This compound is a novel and specific inhibitor of the Gαi subunit, identified through a combination of computational and experimental screening methods. Its ability to directly bind to Gαi and inhibit nucleotide exchange has been demonstrated through biochemical and biophysical assays. Furthermore, its efficacy in blocking Gαi-mediated signaling has been confirmed in cell-based assays. While further studies are required to fully characterize its properties and potential applications, this compound represents a significant addition to the pharmacological toolbox for researchers studying G protein signaling.

Disclaimer: this compound is intended for research use only and is not for human or veterinary use.

References

0990CL: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

0990CL, scientifically known as 2-((6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonic acid, is a chlorinated polyfluoroalkyl ether sulfonic acid (PFESA). It is also commonly referred to by several synonyms, including 6:2 Cl-PFESA, F-53B, and 9Cl-PF3ONS. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), this compound has garnered significant attention due to its environmental persistence and potential biological effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, and known biological activities of this compound, with a focus on experimental data and methodologies.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a six-carbon perfluorinated chain with a terminal chlorine atom, an ether linkage, and a tetrafluoroethanesulfonic acid head group. The molecular formula for the acidic form is C8HClF16O4S.

Table 1: Physicochemical Properties of this compound and its Potassium Salt

| Property | This compound (Acid Form) | Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (Potassium Salt) | Reference |

| IUPAC Name | 2-((6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonic acid | Potassium 2-((6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonate | |

| Molecular Formula | C8HClF16O4S | C8ClF16KO4S | |

| Molecular Weight | 532.58 g/mol | 570.67 g/mol | |

| CAS Number | 756426-58-1 | 73606-19-6 | |

| InChI Key | GGOUUEMCWBTDMT-UHFFFAOYSA-N | OWQCHLFKOGVODW-UHFFFAOYSA-M |

Toxicological Properties

This compound has been the subject of numerous toxicological studies, revealing a range of biological effects. The following table summarizes key quantitative toxicological data.

Table 2: Quantitative Toxicological Data for this compound

| Endpoint | Species/System | Value | Reference |

| Estrogen Receptor α (ERα) Binding (IC50) | Human | 99.3 µM | [1] |

| Estrogen Receptor β (ERβ) Binding (IC50) | Human | 63.4 µM | [1] |

| Thyroid Receptor α (TRα) Binding (IC50) | Human HEK293 cells | 5.6 mg/L | [2] |

| Thyroid Receptor β (TRβ) Binding (IC50) | Human HEK293 cells | 3.8 mg/L | [2] |

| Transthyretin (TTR) Binding (IC50) | 2.6 mg/L | [2] | |

| Lowest Observed Effect Level (LOEL) - Thyroid Hormone Reduction | Rat (28-day oral) | 5 mg/kg/day | |

| Lowest Observed Effect Level (LOEL) - Nephrotoxicity | Mouse (8 weeks drinking water) | 0.057 mg/L | |

| Lowest Observed Effect Level (LOEL) - Aging-related effects | C. elegans | 2 ng/L |

Biological Activity and Signaling Pathways

This compound has been shown to interact with several key biological pathways, leading to a range of toxicological effects, including endocrine disruption, hepatotoxicity, and nephrotoxicity.

Endocrine Disruption

This compound is a known endocrine disruptor. It has been demonstrated to bind to human estrogen receptors ERα and ERβ. Studies in zebrafish have shown that exposure to this compound can increase the expression of estrogen receptors and impact hormone levels. Furthermore, in vivo studies in rats have documented thyroid dysfunction following oral administration of this compound, with significant reductions in serum T3 and T4 levels at doses as low as 5 mg/kg/day.

Hepatotoxicity and PPAR-γ Activation

Studies in male mice have indicated that subchronic exposure to this compound can lead to hepatotoxicity, including increased liver weight and lipid accumulation. Bioinformatics analysis from these studies suggests the involvement of Peroxisome Proliferator-Activated Receptor (PPAR) and Pregnane X Receptor (PXR) in mediating these effects. This compound has a strong binding affinity for PPARs.

Nephrotoxicity and Inflammatory Signaling

Long-term exposure to this compound in drinking water has been shown to induce nephrotoxicity in mice, characterized by oxidative stress, inflammation, and fibrosis. This study suggests the involvement of the Transforming Growth Factor-β1 (TGF-β1)/Smad3 and Nuclear Factor-kappa B (NF-κB) signaling pathways in the observed renal damage.

Experimental Protocols

On-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry (On-line SPE-HPLC-MS/MS) for Detection in Serum/Urine

This method is utilized for the quantitative analysis of this compound in biological matrices.

-

Instrumentation : A Sciex Triple Quad 5500 or Qtrap 6500 mass spectrometer with a TurboIonSpray ionization source, coupled with a Symbiosys PICO on-line SPE-HPLC system.

-

Sample Preparation and Extraction :

-

Serum or urine samples are subjected to solid phase extraction (SPE).

-

SPE cartridges used include HySphere C8-SE (7 µM) or Oasis WAX (30 µm, 10 mm x 1 mm).

-

-

Analyte Elution and Chromatographic Separation :

-

Analytes are eluted from the SPE column using a solution of 0.3% NH4OH in 99.7% MeOH at a flow rate of 100 µL/min for 4 minutes.

-

The eluent is mixed with the HPLC mobile phase and separated on a Chromolith® HighResolution RP-18e guard column (4.6 × 5 mm) and a Chromolith® HighResolution RP-18e column (4.6 × 25 mm).

-

-

Mass Spectrometric Detection : The mass spectrometer is operated in a mode suitable for the detection and quantification of this compound.

Rodent Oral Toxicity Studies (General Protocol)

-

Animal Model : Sprague Dawley rats or C57BL/6 mice are commonly used.

-

Administration : this compound is administered orally, typically via gavage, once daily for a specified period (e.g., 28 days for subchronic studies).

-

Dose Groups : Multiple dose groups are used, along with a vehicle control group. Doses in reported studies have ranged from 5 to 100 mg/kg/day in rats for thyroid effects and 0.04 to 1 mg/kg/day in mice for hepatotoxicity.

-

Endpoint Analysis :

-

Body and organ weights are measured.

-

Blood samples are collected for serum chemistry analysis (e.g., thyroid hormones, liver enzymes).

-

Tissues (e.g., liver, kidney, thyroid) are collected for histopathological examination.

-

Chemical Synthesis

Conclusion

This compound is a persistent and bioactive compound with demonstrated effects on the endocrine, hepatic, and renal systems. Its interactions with key signaling pathways, including estrogen receptor, PPAR-γ, TGF-β1/Smad3, and NF-κB, are central to its toxicological profile. The data and methodologies presented in this guide provide a foundation for further research into the mechanisms of action and potential risks associated with this compound exposure. Continued investigation is crucial for a comprehensive understanding of its impact on human health and the environment.

References

In-Depth Technical Guide: The Research Applications of Gαi Subunit Inhibition with a Focus on CAS 511514-03-7 (0990CL)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets of a significant portion of modern pharmaceuticals. Upon activation by a diverse array of extracellular stimuli, GPCRs interact with heterotrimeric G proteins, which are composed of α, β, and γ subunits. The Gα subunit, which is classified into several families including Gαs, Gαi/o, Gαq/11, and Gα12/13, plays a critical role in transducing downstream signals. The Gαi subunit family is primarily responsible for inhibiting the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is pivotal in a multitude of physiological processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

This technical guide focuses on the research applications of small molecule inhibitors targeting the Gαi subunit, with a specific emphasis on the compound identified by CAS number 511514-03-7, known as 0990CL. This molecule has been identified as a specific inhibitor of the heterotrimeric Gαi subunit, acting through direct interaction to prevent nucleotide exchange.[1][2][3][4] While detailed research applications and extensive quantitative data for this compound are limited in publicly available literature, this guide will provide a comprehensive overview of the methodologies and signaling pathways relevant to the study of Gαi inhibition, drawing on established principles and protocols.

Compound Profile: this compound

| Identifier | Value |

| CAS Number | 511514-03-7 |

| Synonyms | This compound, (4-Phenyl-quinazolin-2-yl)-(4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-yl)-amine |

| Molecular Formula | C21H21N5 |

| Molecular Weight | 343.42 g/mol |

| Mechanism of Action | Specific inhibitor of the heterotrimeric Gαi subunit. It functions as a Guanine Nucleotide Dissociation Inhibitor (GDI) by directly interacting with Gαi, thereby preventing the release of GDP and subsequent activation.[1] |

Quantitative Data on Gαi Inhibition

The initial characterization of this compound demonstrated its selectivity for the Gαi subunit over the Gαq subunit. The following table summarizes the available data on its inhibitory activity from a nucleotide exchange assay.

| Compound | Target | Concentration (µM) | % Inhibition of Nucleotide Exchange (Maximum Endpoint Fluorescence Reduction) | Reference |

| This compound | Gαi1 | 300 | 38 ± 8% | |

| This compound | Gαq | 300 | No significant inhibition |

Key Experimental Protocols

The study of Gαi inhibitors like this compound involves a variety of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Guanine Nucleotide Exchange Assay

This assay is fundamental for identifying and characterizing inhibitors that act by preventing the exchange of GDP for GTP on the Gα subunit.

Principle: The assay monitors the binding of a fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-FL-GTPγS) to the Gα subunit. In the presence of an inhibitor like this compound, the rate of nucleotide exchange is reduced, resulting in a lower fluorescence signal compared to the control.

Detailed Methodology:

-

Protein Preparation: Purified, recombinant Gαi1 and Gαq proteins are used. The proteins are typically expressed in and purified from E. coli.

-

Assay Buffer: Prepare an assay buffer containing 20 mM HEPES (pH 7.5), 100 mM NaCl, and 1 mM MgCl2.

-

Inhibitor Incubation: Pre-incubate the Gα protein (e.g., 600 nM) with varying concentrations of the test compound (e.g., this compound at 30 µM, 100 µM, 300 µM) or vehicle control for 30 minutes at room temperature in a 96-well black plate.

-

Initiation of Exchange: Initiate the nucleotide exchange by adding a fluorescent GTP analog, such as BODIPY-FL-GTPγS, to a final concentration of 500 nM.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for BODIPY-FL). Readings are typically taken every minute for 60 minutes.

-

Data Analysis: The rate of nucleotide exchange is determined from the slope of the fluorescence intensity curve over time. The percentage of inhibition is calculated by comparing the rates in the presence of the inhibitor to the vehicle control.

cAMP Accumulation Assay in Whole Cells

This functional assay assesses the ability of a Gαi inhibitor to block the downstream signaling effect of Gαi activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Principle: Gαi-coupled receptors, when activated by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. An inhibitor of Gαi will prevent this effect, thus restoring cAMP levels. Forskolin, a direct activator of adenylyl cyclase, is often used to elevate basal cAMP levels to create a window for observing Gαi-mediated inhibition.

Detailed Methodology:

-

Cell Culture: Culture HEK293 cells (or another suitable cell line) stably or transiently expressing a Gαi-coupled receptor (e.g., the α2A-adrenergic receptor).

-

Cell Plating: Seed the cells into 96-well plates and grow to confluence.

-

Pre-treatment with Inhibitor: Pre-treat the cells with varying concentrations of the Gαi inhibitor (e.g., this compound) or vehicle for a specified period (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with a combination of forskolin (to increase basal cAMP) and an agonist for the Gαi-coupled receptor (e.g., UK14304 for the α2A-adrenergic receptor).

-

Cell Lysis and cAMP Measurement: After the stimulation period (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).

-

Data Analysis: The results are typically expressed as the percentage of the forskolin-stimulated cAMP level. The ability of the inhibitor to reverse the agonist-induced decrease in cAMP is a measure of its Gαi inhibitory activity.

Signaling Pathways and Visualizations

The canonical Gαi signaling pathway involves the inhibition of adenylyl cyclase. However, the Gβγ subunits released upon Gαi activation can also modulate other effectors. This compound, by preventing the dissociation of the Gαiβγ heterotrimer, is expected to block both Gαi-GTP and Gβγ-mediated signaling downstream of Gαi-coupled GPCRs.

Gαi Signaling Pathway Inhibition by this compound

Caption: Inhibition of the Gαi signaling pathway by this compound.

Experimental Workflow for Screening Gαi Inhibitors

Caption: A typical workflow for the discovery and characterization of Gαi inhibitors.

Conclusion and Future Directions

The Gαi subunit is a well-validated therapeutic target for a range of diseases. Small molecule inhibitors, such as this compound, offer a promising avenue for modulating Gαi-mediated signaling pathways with greater temporal and spatial control than genetic approaches. While the publicly available data on this compound is currently limited, the experimental frameworks and signaling pathway knowledge presented in this guide provide a solid foundation for researchers interested in the study of Gαi inhibition.

Future research in this area should focus on:

-

Comprehensive Characterization of this compound: Determining the IC50 values of this compound in a variety of functional assays and cell lines, as well as assessing its pharmacokinetic and pharmacodynamic properties in vivo.

-

Exploration of Therapeutic Applications: Investigating the efficacy of this compound and other Gαi inhibitors in preclinical models of cancer, inflammation, and neurological disorders.

-

Development of Novel Gαi Inhibitors: Utilizing the screening workflows described herein to identify and optimize new chemical scaffolds with improved potency, selectivity, and drug-like properties.

By advancing our understanding of Gαi signaling and developing potent and selective inhibitors, the scientific community can unlock new therapeutic strategies for a host of debilitating diseases.

References

- 1. (PDF) Development of Inhibitors of Heterotrimeric Gαi [research.amanote.com]

- 2. Development of inhibitors of heterotrimeric Gαi subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies towards Targeting Gαi/s Proteins: Scanning of Protein‐Protein Interaction Sites To Overcome Inaccessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of inhibitors of heterotrimeric Gαi subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 0990CL for Studying GPCR Deactivation

Notice to the Reader: Despite a comprehensive search of publicly available scientific literature, chemical databases, and supplier catalogs, no specific information, quantitative data, or experimental protocols could be found for a compound or tool designated as "0990CL" in the context of G-protein coupled receptor (GPCR) deactivation. The information presented in this guide is therefore based on established, general principles of GPCR deactivation and the common experimental methodologies used in the field. This document is intended to serve as a foundational resource for researchers interested in studying GPCR deactivation, providing a framework that can be adapted once specific details about "this compound" become available. It is possible that "this compound" is an internal development code, a very recent discovery not yet in the public domain, or a misidentified term. Researchers are strongly encouraged to verify the identity and source of this compound.

Introduction to GPCR Deactivation

G-protein coupled receptors (GPCRs) are the largest and most diverse group of membrane receptors in eukaryotes.[1] They play a crucial role in a vast array of physiological processes, making them prominent targets for therapeutic drugs.[1] The activation and deactivation of GPCRs are tightly regulated processes that are fundamental to cellular signaling. While GPCR activation by agonists has been extensively studied, the mechanisms governing their deactivation are equally critical for maintaining cellular homeostasis and preventing overstimulation.

GPCR deactivation is a multi-step process that involves:

-

GTP Hydrolysis: The intrinsic GTPase activity of the Gα subunit hydrolyzes bound GTP to GDP, leading to the re-association of the Gα-GDP and Gβγ subunits and termination of downstream signaling.

-

Receptor Desensitization: This process prevents the receptor from further activation, even in the presence of an agonist. It is primarily mediated by GPCR kinases (GRKs) that phosphorylate the activated receptor.

-

Arrestin Binding: Phosphorylated GPCRs are recognized by arrestin proteins. Arrestin binding sterically hinders further G-protein coupling and initiates the process of receptor internalization.

-

Receptor Internalization: Arrestin-bound receptors are targeted for endocytosis, removing them from the cell surface and further contributing to signal termination.

-

Receptor Fate: Following internalization, receptors can be either dephosphorylated and recycled back to the cell membrane (resensitization) or targeted for degradation in lysosomes (downregulation).

Understanding the kinetics and molecular players in these deactivation pathways is essential for the development of novel therapeutics with improved efficacy and reduced side effects.

General Methodologies for Studying GPCR Deactivation

A variety of in vitro and cell-based assays are employed to investigate the different stages of GPCR deactivation. The choice of assay depends on the specific aspect of deactivation being studied.

Monitoring G-Protein Deactivation

GTPase Activity Assays: These assays directly measure the rate of GTP hydrolysis by the Gα subunit. A common method is the [³²P]-GTPase assay, which quantifies the release of [³²P]-inorganic phosphate from [γ-³²P]GTP.

BRET and FRET-based G-protein Dissociation/Reassociation Assays: Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can be used to monitor the interaction between Gα and Gβγ subunits in real-time in living cells. A decrease in the BRET/FRET signal indicates G-protein activation (dissociation), while an increase signifies deactivation (re-association).

Investigating Receptor Phosphorylation

Phospho-specific Antibodies: Western blotting or ELISA using antibodies that specifically recognize phosphorylated serine and threonine residues in the C-terminal tail or intracellular loops of the GPCR can be used to assess the extent of GRK-mediated phosphorylation.

Mass Spectrometry: This technique can identify the specific sites of phosphorylation on the receptor.

Measuring Arrestin Recruitment

BRET and FRET-based Arrestin Recruitment Assays: Similar to G-protein assays, BRET/FRET can be used to monitor the interaction between the GPCR and β-arrestin in living cells. An increase in the BRET/FRET signal upon agonist stimulation indicates arrestin recruitment.

Enzyme-Fragment Complementation (EFC) Assays: In this system, the GPCR and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase). Their interaction brings the fragments together, reconstituting enzyme activity, which can be measured using a chemiluminescent substrate.

Assessing Receptor Internalization

Microscopy-based Assays: GPCRs can be tagged with fluorescent proteins (e.g., GFP, YFP) to visualize their localization within the cell. Agonist-induced internalization can be observed as the movement of fluorescence from the plasma membrane to intracellular vesicles using confocal microscopy or total internal reflection fluorescence (TIRF) microscopy.

ELISA-based Internalization Assays: Cell surface expression of a receptor with an extracellular epitope tag can be quantified by whole-cell ELISA. A decrease in the signal following agonist treatment reflects receptor internalization.

Potential Experimental Workflow for Characterizing this compound

Assuming "this compound" is a tool for studying GPCR deactivation, a logical experimental workflow would be to assess its effect on the key stages of this process.

Caption: A potential experimental workflow for characterizing the effect of an unknown compound, this compound, on GPCR deactivation.

Hypothetical Signaling Pathway Modulation by this compound

If "this compound" were, for example, an inhibitor of GRK2, it would be expected to modulate the GPCR deactivation pathway in a specific manner. The following diagram illustrates this hypothetical scenario.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a GRK inhibitor in GPCR deactivation.

Data Presentation: Framework for Quantitative Analysis

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below are template tables that can be used to record data from the assays described above.

Table 1: Effect of this compound on GTPase Activity

| Treatment Condition | GTP Hydrolysis Rate (pmol/min/mg) | Fold Change vs. Agonist Alone |

| Vehicle Control | ||

| Agonist Alone | ||

| Agonist + this compound (Dose 1) | ||

| Agonist + this compound (Dose 2) | ||

| Agonist + this compound (Dose 3) |

Table 2: Effect of this compound on β-Arrestin Recruitment (BRET Assay)

| Treatment Condition | BRET Ratio | Fold Change vs. Agonist Alone |

| Vehicle Control | ||

| Agonist Alone | ||

| Agonist + this compound (Dose 1) | ||

| Agonist + this compound (Dose 2) | ||

| Agonist + this compound (Dose 3) |

Table 3: Effect of this compound on Receptor Internalization (Cell-Surface ELISA)

| Treatment Condition | % of Receptor at Cell Surface | % Internalization |

| Vehicle Control | 100% | 0% |

| Agonist Alone | ||

| Agonist + this compound (Dose 1) | ||

| Agonist + this compound (Dose 2) | ||

| Agonist + this compound (Dose 3) |

Detailed Experimental Protocols (Templates)

The following are generalized protocols for key experiments. These should be optimized based on the specific GPCR, cell line, and available reagents.

Protocol 1: β-Arrestin Recruitment BRET Assay

-

Cell Culture and Transfection:

-

Plate HEK293 cells in a 96-well white, clear-bottom plate.

-

Co-transfect cells with plasmids encoding the GPCR fused to a BRET donor (e.g., Rluc) and β-arrestin fused to a BRET acceptor (e.g., YFP).

-

-

Assay Procedure:

-

24-48 hours post-transfection, replace the culture medium with a CO₂-independent buffer.

-

Add the BRET substrate (e.g., coelenterazine h) to each well.

-

Incubate for 5-10 minutes at 37°C.

-

Measure the baseline BRET signal using a plate reader equipped for BRET measurements (simultaneous detection of donor and acceptor emission).

-

Add vehicle, agonist, or agonist in the presence of varying concentrations of this compound to the wells.

-

Measure the BRET signal kinetically over a time course (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the data to the vehicle control.

-

Plot the BRET ratio as a function of time or concentration to determine the effect of this compound.

-

Protocol 2: Receptor Internalization ELISA

-

Cell Culture:

-

Plate cells stably expressing the GPCR with an N-terminal epitope tag (e.g., HA or FLAG) in a 96-well plate.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Treat the cells with vehicle, agonist, or agonist in the presence of varying concentrations of this compound for the desired time at 37°C to allow for internalization.

-

Place the plate on ice to stop internalization.

-

Fix the cells with paraformaldehyde.

-

Block non-specific binding with a blocking buffer.

-

Incubate with a primary antibody against the epitope tag.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash and add an HRP substrate.

-

Measure the absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated cells (representing 100% surface receptor).

-

Calculate the percentage of internalization for each condition.

-

Conclusion

While the specific properties of "this compound" remain to be elucidated, this guide provides a comprehensive framework for its characterization as a tool for studying GPCR deactivation. By employing the methodologies and experimental workflows outlined herein, researchers can systematically investigate the impact of this and other novel compounds on the intricate processes that govern the termination of GPCR signaling. The provided templates for data presentation and detailed protocols offer a starting point for rigorous and reproducible scientific inquiry in this critical area of cell biology and pharmacology. Further investigation into the identity of "this compound" is a necessary prerequisite for any targeted research.

References

Preliminary Studies on the Effects of 0990CL: A Gαi Subunit Inhibitor

This technical guide provides an in-depth overview of the preliminary research on 0990CL, a quinazoline derivative identified as a specific inhibitor of the heterotrimeric Gαi subunit. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism and potential applications of this novel compound.

Introduction to this compound

This compound is a small molecule that has been shown to directly interact with and inhibit the Gαi subunit of G-protein coupled receptors (GPCRs).[1] This inhibitory action is significant as Gαi proteins are crucial transducers of signals from a multitude of GPCRs, which are involved in a wide array of physiological and pathological processes. The inhibition of Gαi signaling by this compound presents a potential therapeutic strategy for conditions characterized by overstimulation of these pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary studies on this compound and related compounds. The data is extracted from the primary research publication by Appleton et al. (2014).

Table 1: Inhibition of Nucleotide Exchange in Gαi1 and Gαq by Selected Compounds

| Compound | Gαi1 Inhibition (%) | Gαq Inhibition (%) | Selectivity |

| This compound | 35 | 10 | Gαi1 selective |

| 4630 | 40 | 15 | Gαi1 selective |

| 2967 | 25 | 25 | Non-selective |

| 6715 | 30 | 30 | Non-selective |

| 1026 | 25 | 25 | Non-selective |

| 8005 | 10 | 35 | Gαq selective |

| 8770 | 5 | 30 | Gαq selective |

| 4799 | 15 | 40 | Gαq selective |

Data represents the percentage of inhibition of nucleotide exchange at a concentration of 50 µM.

Table 2: IC50 Values for Selected Gαi Inhibitors

| Compound | IC50 (µM) |

| This compound | ~50 |

| 4630 | ~50 |

IC50 values were determined for the inhibition of nucleotide exchange in Gαi1.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary studies of this compound.

Nucleotide Exchange Assay

This assay was performed to determine the ability of this compound to inhibit the exchange of GDP for GTP in Gα subunits.

Materials:

-

Purified Gαi1 and Gαq proteins

-

BODIPY-GTPγS (fluorescent GTP analog)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT

-

This compound and other test compounds dissolved in DMSO

-

96-well black plates

Procedure:

-

Gαi1 or Gαq protein (200 nM) was pre-incubated with this compound or other test compounds (at varying concentrations, typically starting from 50 µM) in the assay buffer for 15 minutes at room temperature in a 96-well plate.

-

The nucleotide exchange reaction was initiated by the addition of 100 nM BODIPY-GTPγS.

-

The fluorescence polarization was measured every 30 seconds for 30 minutes using a plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

The rate of nucleotide exchange was determined from the initial linear portion of the curve.

-

The percentage of inhibition was calculated by comparing the rate in the presence of the compound to the rate in the presence of DMSO vehicle control.

-

IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR was used to confirm the direct binding of this compound to the Gαi1 protein.

Materials:

-

Purified Gαi1 protein

-

This compound

-

NMR Buffer: 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM MgCl2 in 99.9% D2O

Procedure:

-

A solution containing 10 µM Gαi1 and 1 mM this compound in NMR buffer was prepared.

-

A series of 1D 1H NMR spectra were acquired.

-

For the STD experiment, a selective saturation pulse was applied to a region of the spectrum containing protein resonances (on-resonance, typically around 0 ppm) and to a region devoid of any signals (off-resonance, typically around 30 ppm).

-

The on-resonance and off-resonance spectra were recorded in an interleaved manner.

-

The difference spectrum was obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

Signals in the difference spectrum indicate that the corresponding protons of the ligand (this compound) are in close proximity to the saturated protein, thus confirming binding.

Signaling Pathways and Mechanisms of Action

This compound exerts its effect by inhibiting the Gαi subunit, which is a key component of the α2-adrenergic receptor (α2AR) signaling pathway. Activation of α2AR by its agonist (e.g., norepinephrine) leads to the activation of the Gαi subunit, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] By inhibiting Gαi, this compound blocks this signaling cascade, thereby preventing the α2AR-mediated decrease in cAMP.

α2-Adrenergic Receptor Signaling Pathway and the Effect of this compound

Caption: The α2-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Screening Gαi Inhibitors

Caption: Workflow for the identification and validation of Gαi inhibitors like this compound.

Conclusion

The preliminary studies on this compound have successfully identified it as a selective inhibitor of the Gαi subunit. The compound has been shown to directly bind to Gαi and inhibit its function in in-vitro assays. Further research is warranted to explore the therapeutic potential of this compound in diseases where the Gαi signaling pathway is dysregulated. This technical guide provides a foundational understanding of the initial characterization of this promising compound for the scientific community.

References

An In-depth Technical Guide to 0990CL: A Selective Gαi Subunit Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

0990CL is a small molecule inhibitor that demonstrates selectivity for the Gαi subunit of heterotrimeric G-proteins.[1] By directly interacting with Gαi, this compound functions as a guanine nucleotide dissociation inhibitor (GDI), stabilizing the GDP-bound inactive state and preventing its activation.[1] This inhibitory action blocks downstream signaling cascades mediated by Gαi-coupled G-protein coupled receptors (GPCRs), such as the α2-adrenergic receptor (α2AR) regulated reduction of cyclic AMP (cAMP).[1] The development of selective Gαi inhibitors like this compound provides a valuable pharmacological tool to investigate the roles of Gαi signaling in various physiological and pathological processes. This guide provides a comprehensive review of the available literature on this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary literature on this compound.

Table 1: Nucleotide Exchange Inhibition

| Compound | Target Gα Subunit | Maximum Endpoint Fluorescence Reduction (%) | Reference |

| This compound | Gαi | 25 | Appleton et al., 2014 |

Table 2: α2-Adrenergic Receptor-Mediated cAMP Regulation

| Cell Line | Receptor | Effect of this compound | Reference |

| HEK293 | α2-Adrenergic Receptor | Blockade of cAMP reduction | Appleton et al., 2014 |

Mechanism of Action

This compound acts as a selective inhibitor of the Gαi subunit of heterotrimeric G-proteins. The activation of G-proteins is a critical step in signal transduction for a vast number of GPCRs. In its inactive state, the Gα subunit is bound to GDP. Upon activation by a GPCR, GDP is exchanged for GTP, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors.

This compound has been shown to directly interact with the Gαi subunit. This interaction prevents the exchange of GDP for GTP, effectively locking the Gαi subunit in its inactive conformation. By inhibiting this nucleotide exchange, this compound prevents the activation of Gαi and the subsequent downstream signaling events. One of the well-characterized downstream effects of Gαi activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cAMP. The ability of this compound to block the α2AR-mediated reduction in cAMP levels provides functional evidence of its inhibitory activity on the Gαi signaling pathway.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the characterization of this compound.

Synthesis of this compound

A detailed synthesis protocol for this compound has been described in the primary literature. Researchers should refer to the supplementary materials of Appleton et al., 2014 for the complete synthesis scheme and characterization data.

Gαi Nucleotide Exchange Assay

This assay is designed to measure the ability of a compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on the Gαi subunit.

Materials:

-

Purified Gαi subunit

-

BODIPY FL GTPγS (fluorescent GTP analog)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 10 µM GDP)

-

Test compound (this compound)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of Gαi subunit in assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of a 384-well plate.

-

Add the Gαi subunit solution to the wells containing the test compound and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the exchange reaction by adding BODIPY FL GTPγS to each well.

-

Monitor the change in fluorescence intensity over time using a fluorescence plate reader. The binding of BODIPY FL GTPγS to the Gαi subunit results in an increase in fluorescence.

-

The percentage of inhibition is calculated by comparing the rate of fluorescence increase in the presence of the test compound to the rate in the absence of the compound.

α2-Adrenergic Receptor-Mediated cAMP Regulation Assay

This cell-based assay is used to determine the functional effect of this compound on a Gαi-coupled receptor signaling pathway.

Materials:

-

HEK293 cells stably or transiently expressing the α2-adrenergic receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

Forskolin (an adenylyl cyclase activator).

-

Agonist for the α2-adrenergic receptor (e.g., UK-14304).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

-

96-well cell culture plates.

Procedure:

-

Seed the HEK293 cells expressing the α2-adrenergic receptor in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compound (this compound) at various concentrations for a specific duration (e.g., 30 minutes).

-

Stimulate the cells with a combination of forskolin and an α2-adrenergic receptor agonist. Forskolin is used to increase the basal levels of cAMP, making the inhibitory effect of the Gαi pathway more readily measurable.

-

After a defined incubation period (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

The ability of this compound to block the agonist-induced decrease in cAMP levels is a measure of its functional inhibition of the Gαi signaling pathway.

Saturation Transfer Difference (STD) NMR Assay

This nuclear magnetic resonance (NMR) technique is used to confirm the direct binding of a small molecule to a protein.

Materials:

-

Purified Gαi subunit.

-

Test compound (this compound).

-

Deuterated buffer (e.g., PBS in D2O).

-

NMR spectrometer equipped for STD experiments.

Procedure:

-

Prepare a sample containing the purified Gαi subunit and the test compound (this compound) in the deuterated buffer. A typical molar ratio of protein to ligand is 1:100.

-

Acquire a standard 1D proton NMR spectrum of the sample.

-

Set up the STD NMR experiment. This involves selectively saturating a region of the NMR spectrum where only the protein protons resonate.

-

Acquire the STD NMR spectrum. If the ligand binds to the protein, saturation will be transferred from the protein to the bound ligand. When the ligand dissociates, it retains this saturation, resulting in a decrease in the intensity of its signals in the difference spectrum.

-

The presence of signals in the STD NMR spectrum confirms the binding of this compound to the Gαi subunit.

Visualizations

Gαi Signaling Pathway and Inhibition by this compound

Caption: Gαi signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Screening Gαi Inhibitors

Caption: A generalized workflow for the screening and identification of Gαi inhibitors.

References

Methodological & Application

Application Notes and Protocols for 0990CL In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

0990CL is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a key factor in the development and progression of various cancers.[2] this compound is hypothesized to bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway.[3] This application note provides detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its effects on cell viability and its ability to inhibit EGFR signaling.

Data Presentation

Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 0.1 | 1.12 | 0.06 | 89.6 |

| 1 | 0.85 | 0.05 | 68.0 |

| 5 | 0.42 | 0.03 | 33.6 |

| 10 | 0.21 | 0.02 | 16.8 |

| 50 | 0.08 | 0.01 | 6.4 |

IC50 for this compound in A549 cells is approximately 2.5 µM.

Table 2: Inhibition of EGF-induced ERK Phosphorylation by this compound (Western Blot Densitometry)

| Treatment | p-ERK/Total ERK Ratio (Normalized) | Standard Deviation | % Inhibition of p-ERK |

| Vehicle Control (no EGF) | 0.05 | 0.01 | - |

| EGF (100 ng/mL) | 1.00 | 0.12 | 0 |

| EGF + 0.1 µM this compound | 0.78 | 0.09 | 22 |

| EGF + 1 µM this compound | 0.45 | 0.07 | 55 |

| EGF + 10 µM this compound | 0.15 | 0.04 | 85 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the viability of A549 non-small cell lung cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO concentration matched to the highest this compound concentration). Incubate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the media and MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol assesses the inhibitory effect of this compound on the EGFR signaling pathway by measuring the phosphorylation of a key downstream effector, ERK.

Materials:

-

A549 cells

-

Serum-free DMEM

-

This compound stock solution (in DMSO)

-

EGF (Epidermal Growth Factor)

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Serum Starvation: Seed A549 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 24 hours in serum-free DMEM.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.

-

EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes to induce ERK phosphorylation.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Densitometry Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated ERK to total ERK for each treatment condition.

Visualizations

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflows for the in vitro characterization of this compound.

References

Unraveling the Potential of 0990CL in Cellular Research: Application Notes and Protocols

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of cellular biology and drug discovery, the emergence of novel chemical compounds offers exciting avenues for research and therapeutic development. This document provides detailed application notes and protocols for the utilization of 0990CL, a compound of interest, in various cell culture experiments. These guidelines are intended for researchers, scientists, and professionals in the field of drug development to facilitate the effective application of this compound and ensure the generation of robust and reproducible data.

Introduction to this compound

Initial research and available literature on "this compound" are limited. The information presented here is based on general principles of cell culture and compound handling. Researchers should supplement these protocols with their own optimization experiments based on the specific cell lines and assays being used.

The successful integration of a new compound into cell culture experiments hinges on a thorough understanding of its properties and the implementation of meticulous techniques. Key considerations include determining the optimal concentration, assessing cellular responses over time, and understanding the compound's impact on cellular signaling pathways.

Quantitative Data Summary

The following tables are templates for researchers to systematically record and analyze quantitative data from their experiments with this compound. Populating these tables will enable easy comparison of results across different conditions and experiments.

Table 1: Dose-Response Analysis of this compound on Cell Viability

| This compound Concentration (µM) | Cell Viability (%) [24 hours] | Cell Viability (%) [48 hours] | Cell Viability (%) [72 hours] |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 2: Effect of this compound on Target Gene Expression (qPCR)

| Treatment | Target Gene 1 (Fold Change) | Target Gene 2 (Fold Change) | Housekeeping Gene (Ct value) |

| Vehicle Control | 1.0 | 1.0 | |

| This compound [Concentration] | |||

| Positive Control |

Table 3: Impact of this compound on Protein Expression (Western Blot Quantification)

| Treatment | Protein of Interest (Relative Density) | Loading Control (Relative Density) |

| Vehicle Control | 1.0 | 1.0 |

| This compound [Concentration] | ||

| Positive Control |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. These protocols are general and may require optimization for specific cell types and experimental conditions.

Cell Culture and Maintenance

Standard aseptic cell culture techniques are essential for reliable experimental outcomes.[1]

-

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA solution.

-

Cell culture flasks or plates.

-

-

Procedure:

-

Maintain cell lines in a humidified incubator at 37°C with 5% CO2.

-

Routinely observe cells under a microscope to monitor confluency and morphology.[2]

-

For subculturing, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the pellet in a new culture vessel at the desired density.

-

Preparation of this compound Stock Solution

-

Materials:

-

This compound powder.

-

Dimethyl sulfoxide (DMSO) or another appropriate solvent.

-

Sterile microcentrifuge tubes.

-

-

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Cell Viability Assay (MTT Assay)

This assay quantitatively assesses the effect of this compound on cell proliferation and cytotoxicity.

-

Materials:

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in fresh cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Western Blotting

This technique is used to detect and quantify the expression of specific proteins in response to this compound treatment.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary and secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with this compound at the desired concentration and time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizing Cellular Processes

Understanding the logical flow of experiments and the potential signaling pathways affected by this compound is crucial for data interpretation. The following diagrams, generated using Graphviz, illustrate a generic experimental workflow and a hypothetical signaling pathway.

Caption: A generalized workflow for studying the effects of this compound in cell culture.

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

The provided application notes and protocols offer a foundational framework for investigating the cellular effects of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs. The systematic collection and analysis of quantitative data, coupled with a clear understanding of the experimental workflow and potential biological pathways, will be instrumental in elucidating the mechanism of action of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for 0990CL, a Gαi Subunit Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 0990CL , a quinazoline derivative identified as a direct inhibitor of the Gαi subunit of heterotrimeric G-proteins. By interacting with and stabilizing the Gαi-GDP complex, this compound effectively blocks the activation of Gαi-mediated signaling pathways. This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for assessing the inhibitory activity of this compound on Gαi function.

Mechanism of Action

G-protein coupled receptors (GPCRs) that associate with inhibitory G-proteins (Gαi) play a crucial role in various physiological processes. Upon activation by an agonist, the GPCR catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. A primary target of activated Gαi is adenylyl cyclase, which is inhibited, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).

This compound functions as a Guanine Nucleotide Dissociation Inhibitor (GDI). It directly binds to the Gαi subunit, stabilizing the inactive GDP-bound conformation. This prevents the GPCR-mediated nucleotide exchange, thereby inhibiting the activation of the Gαi protein and the subsequent downstream signaling cascade.

Data Presentation

While specific IC50 values for this compound in biochemical and cell-based assays are not yet publicly available, the following table summarizes the known quantitative information and provides a reference for expected concentration ranges based on related inhibitors.

| Parameter | Value | Assay Type | Cell Line/System | Notes |

| This compound Activity | TBD | Nucleotide Exchange Assay | Purified Gαi protein | Direct interaction with Gαi has been confirmed via STD NMR assays. |

| This compound Activity | Effective | cAMP Accumulation Assay | HEK293 cells | Shown to block α2-Adrenoceptor (α2AR) mediated decreases in cAMP. |

| TAT-GPR (Peptide GDI) | 100 nM | cAMP Accumulation Assay | HEK293 cells | A related peptide-based Gαi inhibitor that completely blocked α2AR-mediated cAMP decrease, suggesting a potent concentration range for GDI-based inhibition. |

Signaling Pathway and Inhibition Workflow

The following diagrams illustrate the canonical Gαi signaling pathway and a general workflow for screening Gαi inhibitors like this compound.

Experimental Protocols